molecular formula C9H13BrN2O2 B1377252 tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate CAS No. 1199773-67-5

tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Cat. No.: B1377252
CAS No.: 1199773-67-5
M. Wt: 261.12 g/mol
InChI Key: YXXOBOFWHNUWGT-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: is a chemical compound with the molecular formula C9H13BrN2O2 It is characterized by the presence of a tert-butyl ester group attached to a 4-bromo-1H-pyrazol-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-bromo-1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an appropriate solvent, such as dimethylformamide or tetrahydrofuran, under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pyrazole derivatives, which are of interest in medicinal chemistry and materials science .

Biology and Medicine: In biological research, pyrazole derivatives, including this compound, are investigated for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in disease pathways. These compounds may exhibit anti-inflammatory, anticancer, or antimicrobial activities .

Industry: In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique structure allows for the design of molecules with specific properties and functions .

Comparison with Similar Compounds

  • tert-Butyl 2-(1H-pyrazol-1-yl)acetate
  • tert-Butyl 2-(4-chloro-1H-pyrazol-1-yl)acetate
  • tert-Butyl 2-(4-methyl-1H-pyrazol-1-yl)acetate

Comparison: tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro and methyl analogs, the bromo derivative may exhibit different electronic and steric properties, affecting its chemical behavior and biological activity .

Properties

IUPAC Name

tert-butyl 2-(4-bromopyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXOBOFWHNUWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to the method described for Preparation 79 using 4-bromo-1H-pyrazole and tert butyl bromoacetate to afford the title compound as a yellow solid in 34% yield, 48.0 g.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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